molecular formula C8H9N3O B11921106 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

Cat. No.: B11921106
M. Wt: 163.18 g/mol
InChI Key: DXYYXIRZYJTBMF-UHFFFAOYSA-N
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Description

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrrolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms on the pyrrolopyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium t-butoxide, t-butanol, and various halogenating agents . Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to accelerate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is C8H9N3OC_8H_9N_3O, with a molecular weight of 163.18 g/mol. The structure features a pyrrolo-pyrimidine core, which is known for its diverse biological activities. The compound's unique structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer activities. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
A54912.5
MCF-715.0

These findings suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidine derivatives have also been studied for their antimicrobial properties. The structural characteristics of these compounds allow them to target bacterial strains effectively. For example, certain derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This property could be beneficial for treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods involving the condensation of appropriate precursors. One common approach involves the reaction of substituted 2-amino compounds with carbonyl sources under controlled conditions to yield the desired pyrrolopyrimidine structure.

Synthetic Method Example:

A general synthetic route includes:

  • Starting Materials: 2-amino compounds and carbonyl derivatives.
  • Reagents: Use of acid catalysts or bases to facilitate the reaction.
  • Conditions: Controlled temperature and solvent choice to optimize yield.

This method has been shown to produce high yields of the target compound while allowing for further functionalization .

Case Studies

Several studies have focused on the pharmacological evaluation of pyrrolo[2,3-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A series of synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and providing insights into structure-activity relationships.
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains, highlighting their potential as new antibacterial agents.

Mechanism of Action

The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets, such as kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of metabolic pathways in other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of targeted therapies .

Biological Activity

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol (CAS Number: 1638760-89-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

  • Molecular Formula : C₈H₉N₃O
  • Molecular Weight : 163.18 g/mol
  • IUPAC Name : (6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antiviral, anticancer, and antibacterial properties. Below are detailed findings from relevant studies.

Antiviral Activity

A study highlighted the compound's effectiveness against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structure–activity relationship (SAR) indicated that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold could enhance antiviral efficacy. Notably, compounds with electron-withdrawing groups demonstrated improved activity compared to their counterparts with electron-donating groups .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell growth. In vitro studies revealed IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines. These values suggest that this compound is more effective than the standard chemotherapy agent 5-Fluorouracil (5-FU), which has higher IC₅₀ values of 17.02 μM and 11.73 μM for the same cell lines .

Antibacterial Activity

The compound's antibacterial potential was evaluated against several Gram-positive bacteria strains. It exhibited significant activity with minimum inhibitory concentration (MIC) values in the range of 0.25–1 μg/mL against pathogens such as Staphylococcus aureus and Listeria monocytogenes .

Case Studies and Research Findings

Study Activity Findings
AntiviralEffective against ZIKV and DENV; SAR indicates structural modifications enhance activity.
AnticancerIC₅₀ values of 0.87–12.91 μM in MCF-7 and MDA-MB-231 cells; superior to 5-FU.
AntibacterialMIC values of 0.25–1 μg/mL against Gram-positive bacteria; significant efficacy demonstrated.

Safety and Toxicology

Toxicity assessments in animal models have shown that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in Kunming mice, indicating a favorable safety profile for further development as a therapeutic agent .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-3,12H,4H2,1H3,(H,9,10,11)

InChI Key

DXYYXIRZYJTBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)CO

Origin of Product

United States

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